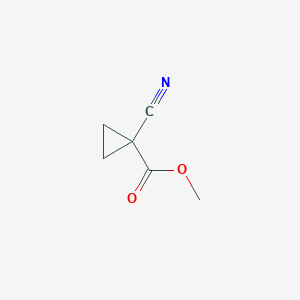

Methyl 1-cyanocyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry

Cyclopropane derivatives are a class of organic molecules that have garnered considerable attention from the scientific community due to their unique chemical properties and diverse applications. numberanalytics.comrsc.org The presence of a three-membered carbon ring imparts distinct characteristics that are not observed in their acyclic or larger-ring counterparts.

Unique Reactivity and Ring Strain of Cyclopropanes

The cyclopropane ring is characterized by significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal tetrahedral angle of 109.5°. quora.commasterorganicchemistry.com This inherent strain, often referred to as Baeyer strain, makes the cyclopropane ring susceptible to ring-opening reactions, a feature that chemists can exploit for synthetic purposes. quora.comontosight.ai The bonds within the cyclopropane ring also exhibit a higher degree of p-character, leading to what is often described as "bent bonds". This unique bonding arrangement contributes to the olefin-like behavior of cyclopropanes in certain reactions. nbinno.com The high ring strain in cyclopropanes provides a thermodynamic driving force for ring-opening reactions, making them valuable intermediates in organic synthesis. nih.gov

Conformational Restrictions and 3D Shape Complementarity of Cyclopropane Motifs

The rigid nature of the cyclopropane ring imposes significant conformational restrictions on molecules that contain this motif. researchgate.net Unlike more flexible aliphatic chains or larger rings, the cyclopropane unit locks a portion of the molecular backbone into a well-defined spatial orientation. nih.gov This conformational rigidity is a powerful tool in medicinal chemistry and drug design, as it allows for the precise positioning of functional groups to achieve optimal interactions with biological targets. nbinno.com By incorporating a cyclopropane, chemists can enhance a molecule's three-dimensional shape complementarity with the binding site of a protein or enzyme, potentially leading to increased potency and selectivity. nbinno.comnih.gov

Role as Isosteres in Pharmaceutical Development

In pharmaceutical development, a cyclopropane ring is often employed as an isostere for other chemical groups. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties, and can be interchanged in a molecule without drastically altering its biological activity. The cyclopropyl (B3062369) group has been successfully used as an isostere for gem-dimethyl groups, ethyl groups, and even phenyl rings. nih.govacs.org This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability. nbinno.comnih.gov The replacement of a flexible group with a rigid cyclopropane can also pre-organize the molecule into a bioactive conformation, thus improving its binding affinity to the target. nih.gov

Overview of Donor-Acceptor Cyclopropanes (D-A Cyclopropanes)

Methyl 1-cyanocyclopropanecarboxylate is a prime example of a donor-acceptor (D-A) cyclopropane. This subclass of cyclopropanes is characterized by the presence of both an electron-donating group and an electron-withdrawing (acceptor) group attached to the cyclopropane ring.

Electronic Properties and Strain-Driven Reactivity

The simultaneous presence of donor and acceptor groups on the cyclopropane ring creates a "push-pull" electronic effect, which significantly influences the molecule's reactivity. researchgate.netnih.gov This electronic arrangement polarizes the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions under milder conditions compared to non-activated cyclopropanes. nih.govnih.gov The reactivity of D-A cyclopropanes is driven by the release of ring strain, which is further enhanced by the electronic push-pull system. nih.govnih.gov Kinetic studies have shown that the nature of the donor and acceptor groups has a profound impact on the reaction rates of D-A cyclopropanes. researchgate.netnih.gov

Applications as Building Blocks in Organic Synthesis

The unique reactivity of D-A cyclopropanes makes them versatile and powerful building blocks in organic synthesis. researchgate.netnih.govwiley.com They can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, to generate a wide array of complex molecular architectures. researchgate.netnih.govnih.gov For instance, the reaction of D-A cyclopropanes with nucleophiles can lead to the formation of 1,3-difunctionalized compounds. nih.gov Furthermore, they are valuable precursors for the synthesis of various heterocyclic and carbocyclic systems. researchgate.netnih.gov The ability to undergo stereoselective transformations makes D-A cyclopropanes particularly useful in the synthesis of chiral molecules and natural products. researchgate.netwiley.com

Specific Academic Relevance of this compound

The academic relevance of this compound stems primarily from its inherent chemical architecture, which allows for a diverse range of chemical transformations. This has made it a focal point in the development of novel synthetic methodologies and the construction of molecules with potential pharmacological applications.

Bifunctional Nature and Synthetic Utility

The core of this compound's synthetic utility lies in its bifunctional nature. The presence of both an electron-withdrawing nitrile group and a methyl ester on a strained cyclopropane ring offers multiple reaction pathways. This dual functionality allows for selective manipulation of either group, or reactions that involve both, leading to the creation of diverse molecular scaffolds.

The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participation in cycloaddition reactions. The methyl ester, on the other hand, can be hydrolyzed, reduced, or be involved in transesterification or amidation reactions. The strategic manipulation of these functional groups allows chemists to introduce a wide array of substituents and build molecular complexity.

This versatility makes this compound a valuable intermediate in organic synthesis. For instance, the related compound, methyl cyclopropyl nitrile, is utilized as an intermediate in the synthesis of 1-methylcyclopropyl formic acid, a recognized pharmaceutical intermediate. google.com This highlights the potential of the cyanocyclopropane moiety as a precursor to valuable chemical entities.

Incorporation into Pharmacologically Active Molecules

The cyclopropane ring is a well-regarded motif in medicinal chemistry, often introduced to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, leading to a more favorable interaction with its biological target.

While direct incorporation of the intact this compound molecule into a final drug is not extensively documented in publicly available research, its structural components are of significant interest. The 1-cyanocyclopropanecarboxylate moiety serves as a versatile scaffold that can be elaborated into a variety of pharmacologically relevant structures. The ability to selectively modify the nitrile and ester functionalities allows for the systematic exploration of the chemical space around this core, a key strategy in the drug discovery process.

The development of synthetic methods utilizing such bifunctional building blocks is crucial for the efficient construction of libraries of compounds for biological screening. The unique combination of a strained ring system and reactive functional groups in this compound makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYMXXUAFDGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326529 | |

| Record name | methyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-73-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-cyanocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Organic Transformations of Methyl 1 Cyanocyclopropanecarboxylate

Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

The reactivity of donor-acceptor cyclopropanes like methyl 1-cyanocyclopropanecarboxylate is dominated by ring-opening reactions. These transformations can be initiated by either nucleophilic or electrophilic attack and provide a pathway to a variety of functionalized acyclic compounds. The regioselectivity of the ring opening is dictated by the nature of the attacking species and the electronic properties of the donor and acceptor groups on the cyclopropane (B1198618) ring.

Nucleophilic attack typically occurs at the carbon atom bearing the donor group, which is the more electron-deficient of the two carbons in the polarized C-C bond adjacent to the acceptor groups. This attack leads to the cleavage of the bond between the donor-substituted carbon and the carbon bearing the acceptor groups, resulting in a 1,3-difunctionalized product.

The ring-opening of donor-acceptor cyclopropanes with a cyanide ion or its surrogates presents a direct route to γ-cyanoesters. nih.gov For instance, the reaction of D-A cyclopropanes with trimethylsilyl (B98337) cyanide, acting as a cyanide surrogate, in the presence of a catalyst like B(C₆F₅)₃ or trifluoromethanesulfonic acid, efficiently yields these valuable synthetic intermediates. nih.govresearchgate.net In contrast, direct reactions using sodium cyanide under standard SN2 conditions have been shown to result in the formation of 2-arylsuccinonitriles instead of the desired γ-cyanoesters. nih.gov This highlights the importance of the choice of cyanide source and reaction conditions in controlling the reaction outcome. The resulting γ-cyanoesters are versatile precursors for various bioactive molecules, including derivatives of glutaric acid and δ-aminovaleric acid. nih.gov

| Cyanide Source | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|

| Trimethylsilyl cyanide | B(C₆F₅)₃ or Trifluoromethanesulfonic acid | γ-cyanoesters | nih.gov |

| Sodium cyanide | Typical SN2 conditions | 2-arylsuccinonitriles | nih.gov |

The reaction of donor-acceptor cyclopropanes with primary amines, such as anilines and benzylamines, provides a versatile route for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.gov This transformation involves the nucleophilic attack of the amine on the cyclopropane ring, leading to a ring-opened intermediate that subsequently undergoes cyclization to form the pyrrolidinone core. nih.gov A variety of substituted anilines and benzylamines can be used in this reaction, along with a range of D-A cyclopropanes bearing different donor and acceptor groups. nih.gov Benzylamines, being more nucleophilic than anilines, often react more readily. nih.gov The reaction can be catalyzed by Lewis acids, such as Ni(ClO₄)₂·6H₂O, to facilitate the ring-opening step. nih.gov This methodology represents a powerful tool for the construction of γ-lactam structures, which are prevalent in many biologically active compounds.

| Amine | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Anilines | Lewis Acids (e.g., Ni(ClO₄)₂·6H₂O) | 1,5-Disubstituted pyrrolidin-2-ones | Broad scope for both aniline (B41778) and cyclopropane components. | nih.gov |

| Benzylamines | Lewis Acids (e.g., Ni(ClO₄)₂·6H₂O) | 1,5-Disubstituted pyrrolidin-2-ones | Generally more reactive than anilines. | nih.gov |

The Corey-Chaykovsky reaction involves the reaction of sulfur ylides with various electrophiles, including α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org In the context of donor-acceptor cyclopropanes, which can be considered as vinylogous carbonyls, the reaction with a sulfur ylide like dimethyloxosulfonium methylide leads to cyclopropanation. researchgate.netadichemistry.com This occurs via a Michael-initiated ring closure (MIRC) mechanism, where the sulfur ylide acts as a nucleophile and attacks the double bond of an activated alkene in a conjugate addition fashion, followed by an intramolecular ring-closing displacement of the sulfoxide. researchgate.netadichemistry.com This reaction provides a direct method for the synthesis of spirocyclic compounds containing a cyclopropane ring. The stability of the sulfur ylide can influence the reaction pathway; more stable ylides tend to favor cyclopropanation (1,4-addition), while less stable ylides may lead to epoxidation (1,2-addition) with enones. adichemistry.compku.edu.cn

Donor-acceptor cyclopropanes can also react with other nucleophiles, such as nitrones. For example, the reaction of N-aryl-C-(arylcarbamoyl)nitrones with methyl 2-(2-phenylcyclopropylidene)acetate results in a regioselective cycloaddition to form 5-oxa-6-azaspiro[2.4]heptane-4-carboxylates. researchgate.net The reaction proceeds via a nucleophilic attack of the nitrone oxygen onto the cyclopropane ring, followed by ring closure. This demonstrates the utility of D-A cyclopropanes in constructing complex heterocyclic scaffolds.

Acid-Catalyzed Cyclopropyl (B3062369) Ester to γ-Lactone Skeletal Rearrangement

The transformation of cyclopropyl esters into γ-lactones represents a significant skeletal rearrangement, often facilitated by acid catalysis. While specific studies detailing the acid-catalyzed rearrangement of this compound are not extensively documented in readily available literature, the general principle is established for related donor-acceptor cyclopropanes. This type of rearrangement is typically driven by the release of ring strain. The reaction is believed to proceed through the formation of a carbocationic intermediate upon protonation of the ester carbonyl or the cyano group, followed by ring opening and subsequent intramolecular cyclization to form the more stable five-membered lactone ring. The regioselectivity of this process is influenced by the electronic nature of the substituents on the cyclopropane ring.

Thermal Activation

The thermal activation of cyclopropane derivatives can induce various isomerizations and rearrangements. For instance, the thermal gas-phase decomposition of the closely related compound, methylcyclopropanecarboxylate, has been studied. These reactions are typically unimolecular and proceed through a biradical mechanism, leading to various isomeric butenoates. It is plausible that this compound would undergo similar thermal rearrangements, with the cyano group influencing the reaction pathways and activation energies. However, specific experimental data on the thermal activation of this compound remains limited in the reviewed literature.

Cycloaddition Reactions

Donor-acceptor cyclopropanes are well-established as synthetic equivalents of all-carbon 1,3-dipoles, making them valuable partners in various cycloaddition reactions. nih.gov This reactivity stems from the facile cleavage of a carbon-carbon bond within the strained three-membered ring, typically promoted by a Lewis acid, to generate a zwitterionic intermediate that can be trapped by a dipolarophile. nih.gov

[3+n]-Cycloadditions as Synthetic Equivalents of All-Carbon 1,3-Dipoles

In the presence of a Lewis acid, this compound can undergo a formal [3+2] cycloaddition with various dipolarophiles. The Lewis acid coordinates to one of the electron-withdrawing groups, facilitating the ring opening to form a 1,3-dipole. This intermediate can then react with a suitable partner, such as an alkene or an alkyne, to furnish a five-membered carbocyclic ring. This strategy provides an efficient route to functionalized cyclopentane (B165970) derivatives. The versatility of this approach allows for the construction of complex molecular architectures from simple starting materials.

A representative example of this reactivity is the Lewis acid-catalyzed [3+2] cycloaddition of a donor-acceptor cyclopropane with an aldehyde.

| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | dr (cis:trans) |

| 1 | Benzaldehyde | Sn(OTf)₂ | CH₂Cl₂ | 95 | >20:1 |

| 2 | p-Anisaldehyde | Sn(OTf)₂ | CH₂Cl₂ | 98 | >20:1 |

| 3 | Furfural | Sn(OTf)₂ | CH₂Cl₂ | 92 | >20:1 |

| 4 | Cinnamaldehyde | Sn(OTf)₂ | CH₂Cl₂ | 85 | >20:1 |

This table is illustrative of typical results for donor-acceptor cyclopropane cycloadditions and is not specific to this compound due to a lack of specific data in the searched literature.

Stereoselective 1,3-Dipolar Reactions with Nitroolefins

The reaction of donor-acceptor cyclopropanes with nitroolefins offers a pathway to highly functionalized cyclopentanes bearing both a nitro group and the substituents from the original cyclopropane. These reactions can proceed with a high degree of stereoselectivity, controlled by the nature of the catalyst and the reaction conditions. The nitroolefin acts as the dipolarophile, reacting with the 1,3-dipole generated from the cyclopropane. The stereochemical outcome is often dictated by the transition state geometry, which seeks to minimize steric interactions and maximize favorable orbital overlap. While the general reactivity pattern is established, specific examples detailing the stereoselective 1,3-dipolar reaction of this compound with nitroolefins are not prevalent in the surveyed literature.

Rearrangements

Beyond cycloadditions, donor-acceptor cyclopropanes are known to undergo a variety of mechanistically interesting and synthetically useful rearrangements.

Enantioselective Rearrangement to Dihydrofurans

A notable transformation of donor-acceptor cyclopropanes is their rearrangement to form dihydrofurans. Research has shown that racemic cyclopropyl ketones can undergo an enantioselective rearrangement to yield the corresponding dihydrofurans in the presence of a chiral phosphoric acid catalyst. researchgate.net This process involves the activation of the cyclopropane by the Brønsted acid catalyst, which promotes a ring-opening event driven by the release of ring strain. researchgate.net This generates a carbocationic intermediate that subsequently undergoes cyclization to form the dihydrofuran ring. researchgate.net The chirality of the catalyst directs the reaction to produce one enantiomer of the product in excess. This methodology represents a powerful tool for the asymmetric synthesis of these important heterocyclic motifs.

Acid-Catalyzed Thermal Rearrangement of Cyclopropyl Imine Intermediates

Cyclopropyl imines, which can be derived from compounds such as this compound, are known to undergo thermal rearrangements to form five-membered heterocyclic rings like 1-pyrrolines. researchgate.net This transformation is a variation of the Cloke-Wilson rearrangement, which typically involves the isomerization of cyclopropyl ketones or imines into dihydrofurans or dihydropyrroles, respectively. rsc.orgcurtin.edu.aunih.gov The rearrangement is driven by the release of the high ring strain of the cyclopropane ring.

The general mechanism for the acid-catalyzed thermal rearrangement of a cyclopropyl imine is depicted below:

Figure 1: General mechanism for the acid-catalyzed thermal rearrangement of a cyclopropyl imine.

Figure 1: General mechanism for the acid-catalyzed thermal rearrangement of a cyclopropyl imine.While specific studies on cyclopropyl imines derived directly from this compound are not extensively documented, the principles of the Cloke-Wilson rearrangement suggest that such intermediates would readily undergo this transformation to yield highly functionalized pyrroline (B1223166) derivatives. rsc.orgrsc.org

Epimerization Reactions of Substituted Cyclopropanes

The stereochemistry of substituted cyclopropanes is a critical aspect of their chemistry. Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, can occur under certain reaction conditions. For derivatives of this compound, epimerization can be influenced by the presence of base or acid catalysts, which can facilitate the opening and closing of the cyclopropane ring. rsc.orgacs.org

The stereochemical outcome of reactions involving cyclopropane rings is often dependent on the nature of the intermediates formed during the reaction. For instance, electrophilic ring-opening of cyclopropanes can proceed with either retention or inversion of configuration, depending on the substrate and reaction conditions. acs.orgacs.org Studies on the stereochemistry of cyclopropane ring-opening have shown that the formation of corner-protonated cyclopropane intermediates can lead to a mixture of stereoisomers. acs.org

In the context of Michael-initiated ring closure (MIRC) reactions, which are a common method for synthesizing substituted cyclopropanes, the stereoselectivity is controlled by the chiral substrates or catalysts used. rsc.org Once formed, the stereocenters on the cyclopropane ring can be susceptible to epimerization, particularly if there is a mechanism for reversible ring-opening. For example, a base-catalyzed isomerization of substituted cyclopropyl phenyl ketones to 4,5-dihydrofurans has been reported, which proceeds through a ring-opened intermediate. rsc.org Similarly, ruthenium carbene-catalyzed epimerization of vinylcyclopropanes has been observed to occur through the formation of a ruthenacyclopentene intermediate. acs.org

For substituted cyclopropanes derived from this compound, the presence of the electron-withdrawing cyano and ester groups can facilitate base-catalyzed epimerization by stabilizing an anionic intermediate formed upon ring opening.

Decyanation Reactions

The cyano group in this compound can be removed through decyanation reactions, offering a pathway to cyclopropane carboxylate derivatives. Reductive decyanation is a common strategy to replace the cyano group with a hydrogen atom. nih.govresearchgate.net This transformation is particularly useful as the cyano group can be employed as a temporary activating group to facilitate other reactions before its removal.

Several methods are available for the reductive decyanation of nitriles, including the use of dissolving metals, such as sodium or lithium in liquid ammonia, or samarium(II) iodide. nih.govnumberanalytics.comlibretexts.orgrsc.org These reactions proceed through the transfer of electrons to the nitrile, leading to the formation of a radical anion intermediate which then cleaves the C-CN bond. For α-cyanoesters like this compound, reagents such as samarium(II) iodide in the presence of a proton source are effective. nih.gov

The general conditions for reductive decyanation of α-cyanoesters are summarized in the table below.

| Reagent System | Substrate Scope | Reference |

| Samarium(II) iodide/THF/HMPA | Malononitriles and α-cyanoesters | nih.gov |

| Sodium in liquid ammonia | Various nitriles | researchgate.net |

| Lithium in liquid ammonia | Various nitriles | researchgate.net |

These methods offer mild conditions and good functional group tolerance, making them suitable for the decyanation of complex molecules. The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule, such as the ester moiety in this compound.

Hydrolysis Reactions of the Nitrile and Ester Moieties

The presence of both nitrile and ester functional groups in this compound allows for selective or complete hydrolysis to yield amides or carboxylic acids, respectively. The conditions of the hydrolysis reaction determine the final product.

The selective hydrolysis of the nitrile group in the presence of an ester is a valuable transformation. For 1-cyanocyclopropane-1-carboxylates, a highly selective method has been developed using hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in refluxing ethanol. researchgate.net This method allows for the conversion of the nitrile to a primary amide without affecting the ester group.

The reaction is applicable to a wide range of substituted 1-cyanocyclopropane-1-carboxylates, including those with both electron-donating and electron-withdrawing groups on an aromatic substituent. The yields for this transformation are generally high, ranging from 82% to 89%. researchgate.net

The following table summarizes the results for the selective hydrolysis of various ethyl 1-cyanocyclopropanecarboxylates.

| Substituent (R) | Product | Yield (%) |

| Phenyl | Ethyl 1-carbamoyl-2-phenylcyclopropane-1-carboxylate | 89 |

| 4-Chlorophenyl | Ethyl 1-carbamoyl-2-(4-chlorophenyl)cyclopropane-1-carboxylate | 87 |

| 4-Bromophenyl | Ethyl 1-carbamoyl-2-(4-bromophenyl)cyclopropane-1-carboxylate | 86 |

| 4-Iodophenyl | Ethyl 1-carbamoyl-2-(4-iodophenyl)cyclopropane-1-carboxylate | 85 |

| 4-Methylphenyl | Ethyl 1-carbamoyl-2-(4-methylphenyl)cyclopropane-1-carboxylate | 88 |

This selective hydrolysis provides a straightforward route to 1-carbamoylcyclopropane-1-carboxylate derivatives, which are valuable intermediates in medicinal chemistry.

Complete hydrolysis of both the nitrile and the ester groups in this compound leads to the formation of cyclopropane-1,1-dicarboxylic acid. This transformation is typically carried out under either acidic or basic conditions with heating. orgsyn.orgorgsyn.org

Under basic conditions, the reaction involves the saponification of the methyl ester to a carboxylate salt and the hydrolysis of the nitrile to another carboxylate salt. Subsequent acidification of the reaction mixture yields the dicarboxylic acid. A patent describes a similar process where methylcyclopropylnitrile is subjected to basic hydrolysis and then acidification to obtain 1-methylcyclopropylcarboxylic acid. google.com

Acid-catalyzed hydrolysis, on the other hand, directly converts both the ester and the nitrile to the corresponding carboxylic acids. orgsyn.org The harsh conditions required for complete hydrolysis can sometimes lead to side reactions, such as decarboxylation, especially at elevated temperatures.

Figure 2: Complete hydrolysis of this compound to cyclopropane-1,1-dicarboxylic acid.

Figure 2: Complete hydrolysis of this compound to cyclopropane-1,1-dicarboxylic acid.The resulting cyclopropane-1,1-dicarboxylic acid is a useful building block for the synthesis of more complex cyclopropane-containing molecules. orgsyn.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The strained three-membered ring of Methyl 1-cyanocyclopropanecarboxylate, activated by the geminal cyano and ester groups, is the primary site of reactivity. Ring-opening reactions are a common pathway, often initiated by the coordination of a catalyst to one of the electron-withdrawing groups.

Lewis Acids: Lewis acids are potent catalysts for the ring-opening of donor-acceptor cyclopropanes. By coordinating to the carbonyl oxygen of the ester or the nitrogen of the cyano group, a Lewis acid enhances the electron-withdrawing nature of these substituents. This polarization facilitates the heterolytic cleavage of a distal cyclopropane (B1198618) bond, leading to the formation of a zwitterionic intermediate. The choice of Lewis acid can influence the reaction pathway and selectivity. For instance, strong Lewis acids can promote formal [3+2] cycloaddition reactions with various dipolarophiles.

Brønsted Acids/Bases: Brønsted acids can also catalyze the ring-opening of activated cyclopropanes, often by protonating the carbonyl or cyano group, which similarly increases their electron-withdrawing capacity. This can lead to nucleophilic attack and ring-opening. Brønsted bases, on the other hand, can play a role in reactions where a proton abstraction is a key step, for example, in generating a nucleophile that subsequently attacks the cyclopropane ring. In some instances, a combination of Lewis and Brønsted acids can act synergistically to promote reactions. rsc.orgrsc.org

Transition Metals: Transition metal catalysis offers a diverse range of transformations for cyclopropanes. nih.gov Metals like palladium, rhodium, and nickel can activate the C-C bonds of the cyclopropane ring through oxidative addition, leading to the formation of metallacyclobutane intermediates. These intermediates can then undergo various reactions, including reductive elimination, β-hydride elimination, or insertion of other molecules, to form a variety of products. The specific outcome is highly dependent on the metal, its ligands, and the reaction conditions. For donor-acceptor cyclopropanes, transition metal catalysis can enable formal cycloadditions and other carbon-carbon bond-forming reactions. researchgate.netnih.govmdpi.com

Organocatalysts: Organocatalysis provides a metal-free approach to activating donor-acceptor cyclopropanes. Chiral amines, for example, can react with substrates to form iminium ions, which can then participate in cascade reactions with cyclopropanes. Phosphines are another class of organocatalysts that can initiate ring-opening through nucleophilic attack on the cyclopropane ring. mdpi.com These methods are particularly valuable for asymmetric synthesis, where the chiral organocatalyst can control the stereochemical outcome of the reaction.

Zwitterionic Intermediates: The formation of zwitterionic intermediates is a hallmark of the reactivity of donor-acceptor cyclopropanes, particularly in Lewis or Brønsted acid-catalyzed reactions. researchgate.netmdpi.comnih.gov Upon catalyst coordination, the polarized cyclopropane ring can open to form a stabilized carbocation at one terminus and a carbanion at the other, stabilized by the electron-withdrawing groups. This 1,3-dipolar species can then be trapped by various electrophiles or nucleophiles, or undergo intramolecular cyclization. The existence of such zwitterionic intermediates can sometimes lead to a loss of stereospecificity if bond rotation occurs faster than the subsequent reaction step. researchgate.net

Carbocationic Intermediates: In strongly acidic media or with potent Lewis acids, the ring-opening can lead to intermediates with significant carbocationic character. The stability of this carbocation is a key factor in determining the reaction pathway. The presence of substituents on the cyclopropane ring that can stabilize a positive charge will influence which bond cleaves and the subsequent reactivity.

Radical Intermediates: While less common for donor-acceptor cyclopropanes under polar conditions, radical intermediates can be involved in reactions initiated by radical initiators or through single-electron transfer (SET) processes. nih.govnih.govyoutube.com For instance, a methyl radical could potentially add to the molecule, leading to a ring-opened radical species. nih.gov The subsequent fate of this radical intermediate would depend on the specific reaction conditions. khanacademy.orgresearchgate.net

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of complex molecules. The generation of new stereocenters during ring-opening and subsequent bond formation requires careful control.

In many catalyzed reactions, the stereochemistry of the starting cyclopropane can be transferred to the product. This is often the case in concerted or near-concerted processes. However, if a long-lived zwitterionic or carbocationic intermediate is formed, there is the potential for loss of stereochemical information through bond rotation. The diastereoselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, which can influence the conformation of the transition state. nih.gov For example, in cycloaddition reactions, the approach of the reacting partner to the intermediate can be directed by steric or electronic factors, leading to the preferential formation of one diastereomer over another.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of donor-acceptor cyclopropanes.

Density Functional Theory (DFT) Calculations

DFT calculations allow for the theoretical investigation of reaction pathways, providing insights into the structures and energies of reactants, transition states, and intermediates. researchgate.netresearchgate.netresearchgate.netresearchgate.netescholarship.org This information is crucial for understanding the feasibility of a proposed mechanism and for predicting the outcome of a reaction.

A key application of DFT is the calculation of activation energies for different potential reaction pathways. researchgate.netescholarship.org By comparing the energy barriers of competing pathways, it is possible to predict which reaction is kinetically favored. For this compound, DFT could be used to model the ring-opening process under different catalytic conditions (Lewis acid, transition metal, etc.) and to determine the activation energy for each scenario.

Furthermore, DFT can be used to calculate various reactivity indices that predict the most likely sites for nucleophilic or electrophilic attack. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can reveal which atoms are most susceptible to reaction. This information is invaluable for understanding the regioselectivity of reactions involving this compound. For example, calculations could predict whether a nucleophile would preferentially attack one of the cyclopropane carbons or the carbonyl carbon of the ester group.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the Lewis acid-catalyzed ring-opening of this compound.

| Lewis Acid | Coordination Site | Ring-Opening Activation Energy (kcal/mol) | Intermediate Stability (kcal/mol) |

|---|---|---|---|

| BF₃ | Carbonyl Oxygen | 15.2 | -5.4 |

| TiCl₄ | Carbonyl Oxygen | 12.8 | -8.1 |

| Sc(OTf)₃ | Carbonyl Oxygen | 13.5 | -7.5 |

| BF₃ | Cyano Nitrogen | 18.9 | -3.2 |

| TiCl₄ | Cyano Nitrogen | 16.3 | -5.9 |

This table demonstrates how DFT could be used to compare the efficacy of different Lewis acids and to determine the preferred coordination site for catalysis.

Elucidation of Stereocontrol Mechanisms

The stereochemical outcome of reactions involving cyclopropanes is of paramount importance, particularly in the synthesis of chiral molecules. While specific studies elucidating the stereocontrol mechanisms for reactions of this compound are limited, general principles from related transformations offer valuable insights.

In the asymmetric synthesis of nitrile-substituted cyclopropanes, both chemocatalytic and biocatalytic methods have been developed to control stereochemistry. rochester.edu For instance, engineered myoglobin (B1173299) has been utilized as a biocatalyst for the highly stereoselective cyclopropanation of various olefins with diazoacetonitrile, yielding products with excellent diastereomeric and enantiomeric excess. rochester.edu This approach highlights the potential for enzymatic systems to precisely control the stereochemical configuration of substituted cyclopropanes.

Furthermore, studies on the stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids have demonstrated that the proximity of a stereogenic center to the reacting double bond is crucial for achieving high diastereoselectivity. doi.org Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to rationalize the observed stereochemical outcomes, suggesting that both steric and orbital effects play a significant role in determining the facial selectivity of the cycloaddition. doi.org These findings underscore the importance of substrate-catalyst interactions and substrate geometry in dictating the stereochemistry of cyclopropanation reactions.

Quantum Mechanical Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. Although specific, in-depth quantum mechanical studies on this compound are not widely reported, research on similar systems provides a framework for understanding its behavior.

For example, DFT calculations have been successfully employed to elucidate the mechanism of catalytic asymmetric cyclopropanation reactions. These studies can help to distinguish between different possible reaction pathways, such as an outer-sphere mechanism in certain ruthenium-catalyzed cyclopropanations. researchgate.net By calculating the energies of transition states and intermediates, researchers can predict the feasibility and stereochemical outcome of a reaction.

In a study on the reaction of this compound with primary arylamines, a mechanism was proposed involving a nucleophilic attack on the cyclopropane ring. sci-hub.se While not explicitly supported by quantum mechanical calculations in that report, such a mechanism could be investigated using DFT to determine the activation energies and the structures of the proposed intermediates and transition states.

Table 1: Representative Applications of Quantum Mechanical Studies in Cyclopropane Chemistry

| Study Area | Computational Method | Key Insights | Reference |

| Asymmetric Cyclopropanation | DFT | Elucidation of an outer-sphere mechanism for a Ru(II)-Pheox catalyzed reaction. | researchgate.net |

| Reaction with Arylamines | - | Proposed mechanism involving nucleophilic ring-opening and intramolecular cyclization. | sci-hub.se |

| Stereoselectivity in Cycloaddition | DFT | Explanation of π-facial diastereoselection based on steric and orbital effects. | doi.org |

This table presents examples of how quantum mechanical studies are applied to understand reactions of cyclopropanes and does not represent direct studies on this compound unless otherwise specified.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. At present, there is a notable absence of specific molecular dynamics simulation studies focused on this compound in the available scientific literature.

However, MD simulations have been applied to understand the behavior of other complex organic molecules and reaction systems. ethz.ch For instance, simulations can be used to explore the conformational landscape of flexible molecules, identify stable conformers, and understand how a molecule's shape influences its reactivity. In the context of a reaction, MD simulations could potentially be used to model the approach of a reactant to the cyclopropane ring of this compound, providing insights into the initial stages of a chemical transformation.

The application of molecular dynamics to this specific compound remains an area for future research, which could provide a deeper understanding of its dynamic properties and interactions in various chemical environments.

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Building Block for Total Synthesis

The unique chemical reactivity of D-A cyclopropanes like methyl 1-cyanocyclopropanecarboxylate makes them valuable intermediates for the synthesis of intricate molecular structures. Their ability to act as 1,4-dielectrophiles upon ring-opening provides a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex scaffolds from simple precursors.

The cyclopropane (B1198618) ring is a structural motif present in a wide array of natural products, including terpenes, alkaloids, and fatty acids. rsc.orgethz.ch This three-membered carbocycle often imparts unique biological activities to the parent molecule. rsc.org Synthetic chemists have developed numerous methods to construct this strained ring system, which is a key step in the total synthesis of these complex natural products. ethz.chmarquette.edu

The Aspidosperma family of indole (B1671886) alkaloids is characterized by a complex, pentacyclic core that has been a longstanding target for total synthesis. nih.govarkat-usa.org A formal synthesis involves preparing a known intermediate that has previously been converted to the final natural product. nih.govresearchgate.net Various strategies have been employed to assemble the intricate framework of alkaloids like aspidospermidine (B1197254) and aspidospermine, often involving complex cyclization cascades. nih.govresearchgate.netnih.gov

Fused-ring systems containing a γ-lactone moiety are common structural features in many biologically active natural products. The development of synthetic methodologies to construct these bicyclic or polycyclic lactones is an active area of research in organic synthesis.

The strategic ring-opening of strained carbocycles like cyclopropanes can lead to the formation of linear, polyfunctionalized carbon chains. These highly functionalized scaffolds serve as versatile building blocks for the synthesis of more complex molecules, particularly in the context of creating diverse compound libraries for drug discovery. nih.gov

This compound and related donor-acceptor (D-A) cyclopropanes are effective precursors for the synthesis of 1,5-substituted pyrrolidin-2-ones, a class of compounds with significant pharmacological importance. nih.gov The synthetic strategy involves the reaction of the D-A cyclopropane with primary amines, such as anilines and benzylamines. nih.gov In this process, the cyclopropane acts as a 1,4-C,C-dielectrophile, while the primary amine functions as a 1,1-dinucleophile. rsc.orgethz.chnih.gov

The reaction proceeds through a multi-step, one-pot sequence:

Lewis Acid-Catalyzed Ring Opening : The reaction is initiated by a Lewis acid, such as Ni(ClO₄)₂·6H₂O, which catalyzes the nucleophilic attack by the primary amine on the cyclopropane ring. rsc.orgnih.gov This leads to the opening of the three-membered ring to form a γ-amino ester intermediate. nih.govarkat-usa.org

Lactamization : The γ-amino ester intermediate then undergoes an intramolecular cyclization, or lactamization, to form the five-membered γ-lactam (pyrrolidin-2-one) ring. rsc.orgnih.gov

Dealkoxycarbonylation : To arrive at the target 1,5-disubstituted pyrrolidin-2-ones, which are often the structures found in bioactive molecules, an additional dealkoxycarbonylation step is required to remove the ester group at the C(3) position of the pyrrolidone ring. rsc.orgnih.gov

This methodology has a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a range of D-A cyclopropanes with different donor and acceptor groups. ethz.chnih.govresearchgate.net The resulting 1,5-substituted pyrrolidin-2-ones are valuable scaffolds in medicinal chemistry, with derivatives showing activity as inhibitors of histone deacetylases and cannabinoid receptors. nih.gov

| Reactants | Key Steps | Product Class | Catalyst |

| Donor-Acceptor Cyclopropane | 1. Lewis Acid-Catalyzed Ring Opening | 1,5-Substituted Pyrrolidin-2-ones | Ni(ClO₄)₂·6H₂O |

| Primary Amine (e.g., Aniline) | 2. Lactamization | Y(OTf)₃ | |

| 3. Dealkoxycarbonylation |

Precursors to Bioactive Molecules

The application of this compound extends to its role as a versatile precursor for molecules with demonstrated biological activity. The functional groups within the molecule—the nitrile, the ester, and the strained cyclopropane ring—offer multiple points for chemical modification, allowing for the generation of a diverse range of derivatives for biological screening.

Synthesis of Glutaric and δ-Aminovaleric Acid Derivatives

The synthesis of glutaric acid and δ-aminovaleric acid derivatives represents a potential application of this compound, leveraging the reactivity of its strained cyclopropane ring. As a donor-acceptor cyclopropane, the ring is susceptible to opening by nucleophiles. A plausible synthetic pathway to glutaric acid derivatives would involve a nucleophilic attack on the ring, followed by hydrolysis of both the nitrile and the methyl ester functional groups to yield the corresponding dicarboxylic acid structure.

Similarly, the synthesis of δ-aminovaleric acid derivatives could be envisioned through a pathway involving the selective reduction of the nitrile group to a primary amine, followed by the hydrolysis of the ester. drugbank.com However, while the general reactivity of donor-acceptor cyclopropanes supports these proposed transformations, specific, documented synthetic routes starting directly from this compound to produce these derivatives are not extensively detailed in the surveyed scientific literature.

Synthesis of 3-Arylpiperidines and Substituted Phenethylamines

3-Arylpiperidines and substituted phenethylamines are significant pharmacophores found in numerous biologically active compounds and approved pharmaceuticals. tmc.edunih.gov The development of novel synthetic routes to these structures is an active area of research in medicinal chemistry. While this compound offers a unique combination of functional groups, a direct, documented synthetic pathway for its use in the construction of 3-arylpiperidine or substituted phenethylamine (B48288) scaffolds has not been identified in the reviewed literature. Existing synthetic methods for these targets typically rely on other precursors and strategies. tmc.edu

Incorporation into Pharmaceuticals and Drug Candidates

A key application of 1-cyanocyclopropanecarboxylates in medicinal chemistry is their use as a precursor to methyl or ethyl 1-formylcyclopropanecarboxylate. orgsyn.org This derivative is a versatile bifunctional building block used to install the cyclopropane moiety into a wide range of drug candidates. orgsyn.orgpharmaffiliates.comchemicalbook.com The transformation from ethyl 1-cyanocyclopropanecarboxylate involves its conversion to a masked aldehyde, such as a 1,3-dioxadine, followed by reduction and hydrolysis. orgsyn.org The resulting formyl-ester compound can then be elaborated into more complex structures.

The cyclopropane ring is a desirable feature in drug design as it can act as a rigid isostere for other groups, such as a dimethyl group, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties. orgsyn.org Several classes of pharmaceuticals and clinical candidates feature a cyclopropane ring system derived from this building block.

| Pharmaceutical / Candidate Class | Therapeutic Target / Application | Role of Cyclopropane Moiety |

| Barbituric Acid Analog | Dihydroorotate Dehydrogenase Inhibitor | Forms a 5-spirocyclopropane structure |

| Arylpyrazole Compound | Parasiticidal Agent | Part of a cyclopropanecarboxamide (B1202528) side chain |

| Arylsulfonylpiperazine | 11β-Hydroxysteroid Dehydrogenase Inhibitor | Incorporated as a cyclopropanecarboxamide |

| Triazolopyridine Compound | Phosphodiesterase Inhibitor | Contains a cyclopropanecarboxylate (B1236923) segment |

| 3-Pyridyl-substituted Benzamide | P2X7 Receptor Inhibitor | Features a 1-(difluoromethyl)cyclopropane group |

Table 1: Examples of Pharmaceutical Classes Incorporating the Cyclopropane Moiety Derived from 1-Cyanocyclopropanecarboxylate Precursors. orgsyn.org

Development of Novel Methodologies for Functionalization

The unique structure of this compound, with two distinct electron-withdrawing groups attached to the same carbon of a strained ring, drives the development of novel synthetic methodologies. Research focuses on selectively manipulating one functional group in the presence of the other to create versatile intermediates for further synthesis. orgsyn.org

Chemoselective Transformations

Chemoselectivity is crucial when functionalizing molecules with multiple reactive sites. In the context of 1-cyanocyclopropanecarboxylates, significant chemoselective transformations have been developed to enhance their synthetic utility.

A notable example is the conversion of ethyl 1-cyanocyclopropanecarboxylate into ethyl 1-formylcyclopropanecarboxylate. A protocol developed by A. I. Meyer's group involves a multi-step process that demonstrates high chemoselectivity. orgsyn.org

1,3-Dioxadine Formation: The ester is converted into a 1,3-dioxadine, which serves as a masked aldehyde. This transformation selectively involves the ester functionality while leaving the cyano group intact.

NaBH₄ Reduction: The intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄).

Acid Hydrolysis: Finally, acid hydrolysis unmasks the aldehyde to yield the desired ethyl 1-formylcyclopropanecarboxylate. orgsyn.org

This sequence is a prime example of chemoselective functionalization, as the reaction pathway is designed to exclusively modify the ester group into an aldehyde, preserving the nitrile for potential future reactions.

Furthermore, the resulting 1-formylcyclopropanecarboxylate building block itself is a platform for subsequent chemoselective reactions. In various synthetic applications, the key feature is the chemoselective condensation of the aldehyde group, which is typically more electrophilic, in the presence of the less reactive ester group. orgsyn.org This allows for the precise and controlled construction of complex molecular scaffolds essential for drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.